3-(Tert-butoxy)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)propane-1-thiol is an organic compound with the molecular formula C7H16OS. It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a tert-butoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)propane-1-thiol has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)propane-1-thiol primarily involves its thiol group. Thiols are known for their ability to undergo redox reactions, forming disulfides and reverting back to thiols. This redox cycling is crucial in various biological processes, including protein folding and cellular defense mechanisms against oxidative stress . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar functional group but without the tert-butoxy substitution.
1-Butanethiol: Another thiol with a longer carbon chain but lacking the tert-butoxy group.
2-Methyl-2-propanethiol: A thiol with a similar tert-butyl group but different overall structure.
Uniqueness: 3-(Tert-butoxy)propane-1-thiol stands out due to the presence of both the thiol and tert-butoxy groups, which impart unique chemical properties. The tert-butoxy group provides steric hindrance, influencing the reactivity and stability of the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C7H16OS |
---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1-thiol |
InChI |
InChI=1S/C7H16OS/c1-7(2,3)8-5-4-6-9/h9H,4-6H2,1-3H3 |
InChI Key |
VEWHQDKHOIXHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.